molecular formula C14H13NO B12635849 4-[2-(2-Aminophenyl)ethenyl]phenol CAS No. 921610-06-2

4-[2-(2-Aminophenyl)ethenyl]phenol

Cat. No.: B12635849
CAS No.: 921610-06-2
M. Wt: 211.26 g/mol
InChI Key: BLPAMHMOIRYPAT-UHFFFAOYSA-N
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Description

4-[2-(2-Aminophenyl)ethenyl]phenol is a chemical compound with the molecular formula C14H13NO It is characterized by the presence of an amino group and a phenol group connected through an ethenyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-Aminophenyl)ethenyl]phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 2-aminophenylacetylene with phenol under basic conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-Aminophenyl)ethenyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the phenol or amino group is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-[2-(2-Aminophenyl)ethenyl]phenol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, polymers, and other materials.

Mechanism of Action

The mechanism of action of 4-[2-(2-Aminophenyl)ethenyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the amino group can participate in nucleophilic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(4-Aminophenyl)ethenyl]phenol
  • 4-[2-(2-Hydroxyphenyl)ethenyl]phenol
  • 4-[2-(2-Methoxyphenyl)ethenyl]phenol

Uniqueness

4-[2-(2-Aminophenyl)ethenyl]phenol is unique due to the presence of both an amino and a phenol group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications.

Properties

CAS No.

921610-06-2

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

4-[2-(2-aminophenyl)ethenyl]phenol

InChI

InChI=1S/C14H13NO/c15-14-4-2-1-3-12(14)8-5-11-6-9-13(16)10-7-11/h1-10,16H,15H2

InChI Key

BLPAMHMOIRYPAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=CC2=CC=C(C=C2)O)N

Origin of Product

United States

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